methyl 2-[(2,3-dihydro-1H-inden-5-ylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indene, benzothiophene, and carbamate, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2,3-dihydro-1H-inden-5-ylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the indene and benzothiophene precursors. These precursors are then subjected to a series of reactions, including amination, carbonothioylation, and esterification, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the desired quality and consistency. Safety measures and environmental considerations are also crucial in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indene or benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce new functional groups or modify existing ones on the indene or benzothiophene rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology: Researchers may explore its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals or therapeutic agents.
Industry: Its unique structure may find applications in materials science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism by which methyl 2-[(2,3-dihydro-1H-inden-5-ylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s binding affinity, selectivity, and mode of action are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but lacks the methyl group on the benzothiophene ring.
Methyl 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-6-methyl-1-benzothiophene-3-carboxylate: Similar structure but lacks the tetrahydro ring system.
Uniqueness
Methyl 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of structural features, including the indene, benzothiophene, and carbamate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamothioylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S2/c1-12-6-9-16-17(10-12)27-19(18(16)20(24)25-2)23-21(26)22-15-8-7-13-4-3-5-14(13)11-15/h7-8,11-12H,3-6,9-10H2,1-2H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXBWTBATPROPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=S)NC3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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